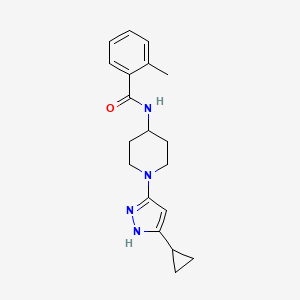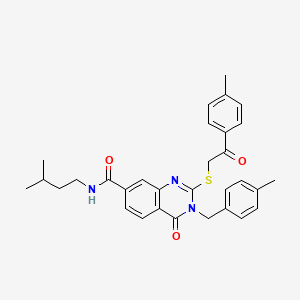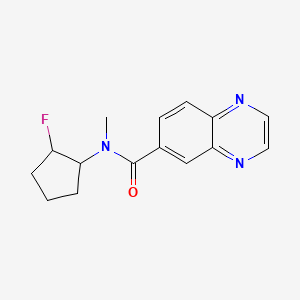
N2-(4-butylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N2-(4-butylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine” is a complex organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The compound also contains phenyl groups (ring structures derived from benzene), a butyl group (a four-carbon chain), and a morpholino group (a six-membered ring containing one nitrogen atom and an oxygen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring, being a part of the compound’s core, would likely influence its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups. The phenyl, butyl, and morpholino groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the types of atoms it contains would affect properties like its boiling point, melting point, solubility, and stability .科学的研究の応用
Synthesis of Heterocycles
The compound and related derivatives are used in the synthesis of heterocycles, such as morpholines and piperazines. These processes exhibit high levels of regio- and diastereoselectivity, achieved through judicious choice of base and solvent, without requiring anhydrous conditions. This methodology opens avenues for creating stereodefined structures in medicinal chemistry and material science (Matlock et al., 2015).
Luminescent Platinum(II) Complexes
Derivatives of the compound have been integrated into the structure of luminescent platinum(II) complexes. These complexes exhibit bright emission in fluid solutions and are characterized by their square planar coordination geometry. Such properties are crucial for applications in OLEDs (Organic Light Emitting Diodes) and as probes in biological systems (Hissler et al., 2000).
Biological Activity
Certain derivatives have shown significant larvicidal activity against mosquito larvae, offering potential for developing new insecticides. The activity levels vary with different electron-withdrawing groups attached to the benzyl ring, indicating the structural-activity relationship essential for optimizing biological efficacy (Gorle et al., 2016).
Sensor Development
The compound has been utilized in the development of selective electrodes for Sm3+ ions, showcasing its utility in creating sensors for specific ions in environmental and analytical chemistry. Such electrodes have applications in monitoring and detecting metal ions in various matrices (Upadhyay et al., 2012).
Microwave-assisted Synthesis
A novel method for synthesizing 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation has been developed, demonstrating the compound's relevance in rapid synthesis techniques. This approach is significant for pharmaceutical research, where speed and efficiency in synthesis are crucial (Dolzhenko et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
2-N-(4-butylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-2-3-7-18-10-12-20(13-11-18)25-22-26-21(24-19-8-5-4-6-9-19)27-23(28-22)29-14-16-30-17-15-29/h4-6,8-13H,2-3,7,14-17H2,1H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZHNBXPZNVXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2604224.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2604226.png)





![1-[3-(4-Carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2604235.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2604236.png)

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2604241.png)
![Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2604242.png)

![N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2604247.png)